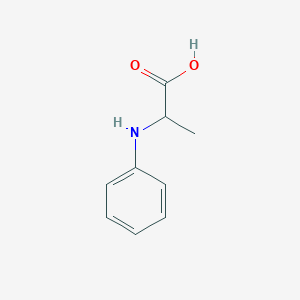

2-(Phenylamino)propanoic acid

Descripción general

Descripción

2-(Phenylamino)propanoic acid, also known as phenylalanine, is an essential amino acid found in proteins . It is a precursor to many other compounds in the body . It is used in the preparation of ibuprofen derivatives for their anti-inflammatory activity .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves an ester rearrangement in the Fries rearrangement by a rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H11NO2 . The InChI code for this compound is 1S/C9H11NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12) .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, it can undergo protodeboronation of pinacol boronic esters, a valuable but unknown transformation .Physical and Chemical Properties Analysis

This compound has a molecular weight of 165.19 . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions .Aplicaciones Científicas De Investigación

Thermal Gas-phase Elimination

Research conducted by Al-Awadi et al. (2004) and Al-Awadi, Kaul, and El-Dusouqui (2000) explored the kinetics and mechanism of thermal gas-phase elimination of α- and β- (N-arylamino)propanoic acids, including 2-(Phenylamino)propanoic acid. Their studies demonstrated that these reactions are homogeneous, avoiding catalytic and radical pathways, and result in the formation of products like carbon monoxide, acetaldehyde, aniline, and acrylic acid. These findings are essential for understanding the thermal behavior of these compounds under gas-phase conditions (Al-Awadi et al., 2004) (Al-Awadi, Kaul, & El-Dusouqui, 2000).

Acid Hydrolysis and Anchimeric Assistance

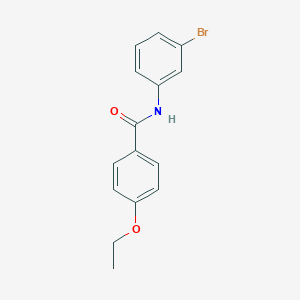

Arcelli et al. (2001) investigated the acid hydrolysis of N-(methoxyprop-2-yl)benzanilide, leading to the formation of 2-(Phenylamino)propanol. This study clarifies the mechanism involving ether cleavage assisted by the amide group, providing insights into the reaction pathway and intermediates (Arcelli et al., 2001).

Enzymatic Conversion Efficiency

Makino et al. (2005) engineered phenylacetaldehyde reductase (PAR) for efficient substrate conversion in concentrated 2-propanol, showcasing the application of this compound in biocatalysis. This research demonstrates how enzyme engineering can enhance conversion efficiency, providing a method potentially valuable for industrial applications (Makino et al., 2005).

Synthesis of Selenium-containing Heterocycles

Atanassov, Linden, and Heimgartner (2003) described the synthesis of 2-Arylaminoselenazolo[5,4-b]pyridines from isoselenocyanates and 3-amino-2-chloropyridine in 2-propanol, illustrating the use of this compound derivatives in heterocyclic chemistry. This method highlights the compound's role in creating novel heterocycles with potential applications in materials science and pharmaceuticals (Atanassov et al., 2003).

Renewable Building Blocks for Benzoxazine Synthesis

Trejo-Machin et al. (2017) explored the use of phloretic acid, a derivative of this compound, as a renewable building block for the synthesis of polybenzoxazine. This study presents an eco-friendly alternative to traditional phenol-based methods, demonstrating the potential of this compound derivatives in creating sustainable materials (Trejo-Machin et al., 2017).

Safety and Hazards

The safety data sheet for 2-(Phenylamino)propanoic acid indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound .

Mecanismo De Acción

Target of Action

2-(Phenylamino)propanoic acid, also known as phenylalanine, is an essential amino acid . It primarily targets the body’s protein synthesis process, as it is a building block for proteins .

Mode of Action

The compound interacts with its targets by being incorporated into proteins during translation, which is the process of protein synthesis from RNA . This results in changes to the structure and function of the proteins, which can have various effects on the body’s physiological processes .

Biochemical Pathways

Phenylalanine is involved in the phenylpropanoid pathway, which serves as the starting point for the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes . These compounds play important roles in plant defense, structural support, and other functions .

Pharmacokinetics

It is known that phenylalanine is readily absorbed by the body and distributed to various tissues where it is used in protein synthesis . The impact on bioavailability is currently unclear and may vary depending on individual factors .

Result of Action

The molecular and cellular effects of phenylalanine’s action are diverse, given its role in protein synthesis. It can influence the structure and function of a wide range of proteins, which in turn can affect numerous physiological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of phenylalanine. For example, certain conditions may affect the body’s ability to absorb or metabolize phenylalanine . .

Análisis Bioquímico

Biochemical Properties

As a derivative of alanine, it may interact with enzymes, proteins, and other biomolecules in a similar manner to alanine . The nature of these interactions would depend on the specific biomolecules involved and could involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

The effects of 2-(Phenylamino)propanoic acid on various types of cells and cellular processes are currently unknown. Given its structural similarity to alanine, it may influence cell function in a similar manner. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been studied. Therefore, information on any threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .

Propiedades

IUPAC Name |

2-anilinopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKAVQKJQBISOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375129 | |

| Record name | N-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15727-49-8 | |

| Record name | N-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phenylamino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

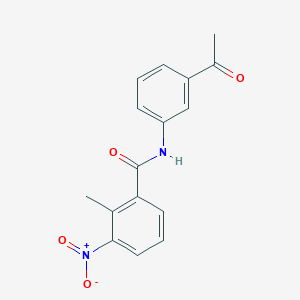

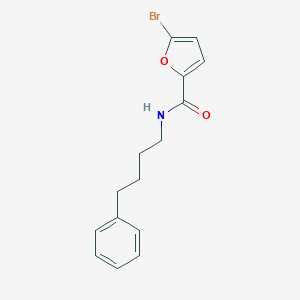

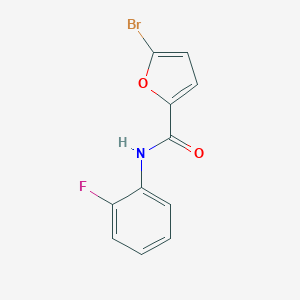

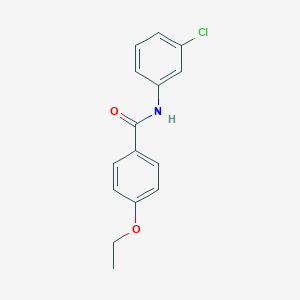

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol](/img/structure/B186093.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B186094.png)

![3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B186099.png)